Di-n-butylbutoxychlorotin (CAS 14254-22-9) is a specialized mixed-ligand organotin catalyst primarily procured for two-component condensation-cure room temperature vulcanizing (RTV) silicones and advanced epoxy hardener systems. Unlike symmetric tin(IV) compounds, this dialkyltin alkoxide halide features an asymmetric substitution pattern—one chloride and one butoxide ligand on a dibutyltin core. This structural asymmetry provides a precise balance of Lewis acidity and matrix solubility, enabling controlled hydrolytic turnover. In procurement contexts, it is selected when standard symmetric tin catalysts (such as dibutyltin dilaurate or dibutyltin diacetate) fail to provide the necessary balance of workable pot life, rapid deep-section curing, and low-corrosivity by-product generation [1].
Substituting di-n-butylbutoxychlorotin with generic symmetric tin catalysts fundamentally alters curing kinetics and polymer stability. Dibutyltin dilaurate (DBTDL) is widely available but offers only moderate catalytic activity, resulting in prolonged pot lives that delay manufacturing throughput for deep-section cures. Conversely, dibutyltin diacetate (DBTDA) provides high activity but causes rapid gelation, restricting its use to one-component systems, and releases acetic acid—a corrosive by-product that promotes siloxane backbone reversion at elevated temperatures. Di-n-butylbutoxychlorotin bridges this gap: its chloride ligand accelerates the condensation rate compared to DBTDL, while its butoxide ligand moderates reactivity and prevents the stoichiometric release of highly corrosive acids, making it non-interchangeable for high-reliability two-part RTV and amine-cured epoxy applications [1].
In two-component condensation-cure silicone formulations, the choice of tin catalyst dictates the operational window. Standard dibutyltin diacetate (DBTDA) exhibits extreme reactivity, leading to near-instantaneous gelation that precludes its use in two-part systems (typically restricted to one-component moisture-cure). Dibutyltin dilaurate (DBTDL) provides a long pot life but sluggish cure rates. Di-n-butylbutoxychlorotin is specifically engineered to serve two-component RTVs, offering a targeted intermediate reactivity. Formulations utilizing di-n-butylbutoxychlorotin achieve a workable pot life while maintaining a rapid deep-section cure profile that DBTDL cannot match at standard 0.1-0.3% loading levels [1].
| Evidence Dimension | Suitability and reactivity in two-component RTV systems |
| Target Compound Data | Optimized for two-component RTVs; provides balanced pot life and cure rate at 0.1-0.3% loading |
| Comparator Or Baseline | Dibutyltin diacetate (DBTDA) / Dibutyltin dilaurate (DBTDL) |
| Quantified Difference | DBTDA causes premature gelation (1-part only); DBTDL yields sluggish cure times. Target compound enables 2-part formulation with controlled kinetics. |
| Conditions | Two-component silanol-condensation RTV silicone curing |
Allows manufacturers to formulate two-part silicones with predictable mixing windows and faster demolding times than standard laurate catalysts.
Symmetric tin carboxylates, particularly dibutyltin diacetate, release two equivalents of acetic acid per catalytic cycle upon hydrolysis. In confined or deep-section potting applications, trapped acetic acid acts as a reversion catalyst, degrading the siloxane network at elevated temperatures and corroding sensitive electronic substrates. Di-n-butylbutoxychlorotin mitigates this failure mode by replacing the diacetate ligands with a mixed chloro/butoxy sphere. Upon activation, it releases butanol and limited chloride species, drastically reducing the concentration of aggressive carboxylic acids in the cured matrix and improving the thermal stability of the final elastomer [1].
| Evidence Dimension | Corrosive by-product generation and reversion potential |
| Target Compound Data | Releases butanol/chloride; low reversion potential |
| Comparator Or Baseline | Dibutyltin diacetate (DBTDA): Releases 2 equivalents of acetic acid per tin center |
| Quantified Difference | Eliminates acetic acid outgassing, preventing acid-catalyzed siloxane depolymerization (reversion) in confined cures |
| Conditions | Deep-section curing of silanol-terminated polydimethylsiloxanes |
Critical for electronic potting and encapsulation where acetic acid outgassing causes trace metal corrosion and premature material failure.
Beyond silicones, di-n-butylbutoxychlorotin functions as a high-efficiency Lewis acid co-catalyst in advanced epoxy formulations. In systems utilizing polyethylene tetraamine hardeners (e.g., TETA), the addition of specific tin(IV) catalysts accelerates the nucleophilic ring-opening of the epoxide. Patent literature demonstrates that incorporating tin catalysts like di-n-butylbutoxychlorotin at low weight fractions (0.01 wt% to 3.0 wt% of the hardener composition) significantly enhances the curing kinetics compared to uncatalyzed TETA baselines, allowing for rapid ambient or sub-ambient curing profiles in industrial adhesives [1].
| Evidence Dimension | Epoxy cure acceleration |
| Target Compound Data | Effective at 0.01 - 3.0 wt% loading in hardener |
| Comparator Or Baseline | Uncatalyzed TETA (triethylenetetramine) hardener |
| Quantified Difference | Provides Lewis acid activation of epoxide rings, significantly reducing cure time compared to the amine-only baseline |
| Conditions | Epoxy resin systems cured with TETA hardeners |
Enables formulators to design fast-curing epoxy adhesives and coatings that operate efficiently at lower temperatures.
Di-n-butylbutoxychlorotin is the catalyst of choice for 2-part RTVs where dibutyltin dilaurate is too slow and dibutyltin diacetate causes premature gelation. It ensures a workable pot life followed by a rapid, reliable cure [1].
Because it avoids the release of highly corrosive acetic acid (unlike DBTDA), this catalyst is ideal for formulating siloxane encapsulants used over sensitive microelectronics, preventing trace corrosion and acid-catalyzed reversion [1].
Used as a Lewis acid co-catalyst (0.01–3.0 wt%) in TETA-cured epoxy systems to accelerate ambient and low-temperature curing, improving throughput for industrial coatings and structural adhesives [2].
Corrosive;Acute Toxic;Irritant